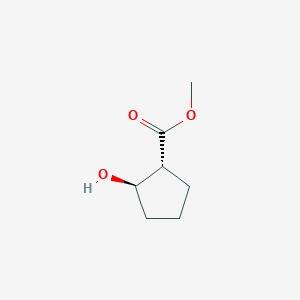
3alpha,4beta,7alpha-Trihydroxy-5beta-cholan-24-oic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3alpha,4beta,7alpha-Trihydroxy-5beta-cholan-24-oic Acid, also known as UDCA (Ursodeoxycholic Acid), is a bile acid that is naturally produced in the liver. It is a hydrophilic bile acid and has been extensively studied for its therapeutic potential in various liver diseases. UDCA has been shown to have hepatoprotective, anti-inflammatory, and immunomodulatory effects, making it a promising candidate for the treatment of liver disorders.
Wissenschaftliche Forschungsanwendungen
Dehydration and Structural Analysis
Research by Harano et al. (1977) explored the dehydration products of chenodeoxycholic acid, identifying compounds like 3alpha-hydroxy-5beta,14beta-chol-8-en-24-oic acid. This study contributes to understanding the structural properties and potential transformations of related bile acids Harano et al., 1977.
Synthesis and Chemical Properties
Iida et al. (2002) focused on synthesizing and exploring the chemical properties of epimeric trihydroxy-5beta-cholan-24-oic acids. Their work is significant for comprehending the synthetic pathways and characteristics of bile acid derivatives Iida et al., 2002.
Crystal Structure Analysis
The crystal structures of oxo-cholic acids, including various forms of 5beta-cholan-24-oic acid, were studied by Bertolasi et al. (2005). This research is crucial for understanding the molecular architecture and supramolecular interactions of bile acids Bertolasi et al., 2005.
Coenzyme A Ester Synthesis
Kurosawa et al. (2001) developed a method for synthesizing coenzyme A esters of trihydroxy- and dihydroxy-24-oxo-5beta-cholestan-26-oic acids, contributing significantly to the study of bile acid biosynthesis and metabolism Kurosawa et al., 2001.
Bile Acid Metabolism Analysis
The study of bile acids in serum and urine during cholestasis by Summerfield et al. (1976) provides insights into the metabolism and excretion of bile acids, including 3alpha,4beta,7alpha-trihydroxy-5beta-cholan-24-oic acid derivatives Summerfield et al., 1976.
Comparative Studies in Animals
Haslewood's (1971) comparative study of bile salts in germ-free domestic fowl and pigs offered valuable insights into the primary bile acids in different species, contributing to our understanding of evolutionary and biochemical aspects of bile acids Haslewood, 1971.
Eigenschaften
CAS-Nummer |
117590-81-5 |
|---|---|
Produktname |
3alpha,4beta,7alpha-Trihydroxy-5beta-cholan-24-oic Acid |
Molekularformel |
C24H40O5 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
(4R)-4-[(3R,4R,5S,7R,8S,9S,10R,13R,14S,17R)-3,4,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-20(27)28)14-5-6-15-21-16(8-10-23(14,15)2)24(3)11-9-18(25)22(29)17(24)12-19(21)26/h13-19,21-22,25-26,29H,4-12H2,1-3H3,(H,27,28)/t13-,14-,15+,16+,17-,18-,19-,21+,22-,23-,24-/m1/s1 |
InChI-Schlüssel |
AIHWGPJJINPTRP-GYNBETSRSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H]([C@@H]4O)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4O)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4O)O)C)O)C |
Synonyme |
3 alpha,4 beta,7 alpha-trihydroxy-5 beta-cholanoic acid 3,4,7-TCOA 3,4,7-trihydroxycholanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)




![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)



![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)
![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)
![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)

![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)